Heliocurassavinine

Description

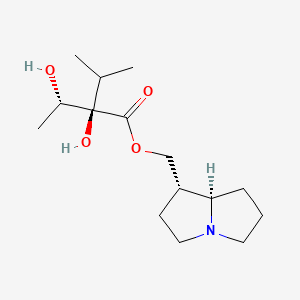

Heliocurassavinine is a natural alkaloid compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It was first isolated from the marine sponge Heliopora coerulea in 2008. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Properties

IUPAC Name |

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-KYEXWDHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82374-02-5 | |

| Record name | Heliocurassavinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082374025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOCURASSAVININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y78JGK3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heliocurassavinine can be synthesized through various organic synthesis methods. The compound is typically isolated from the herbs of Heliotropium curassavicum . The synthetic routes often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions usually require maintaining the temperature at 37°C and shaking the mixture in an ultrasonic bath to achieve higher solubility .

Industrial Production Methods: For industrial production, heliocurassavinine is produced in high purity and packaged according to customer requirements. The compound is shipped via FedEx, DHL, UPS, EMS, or other couriers with room temperature or blue ice upon request . The stock solution can be stored below -20°C for several months .

Chemical Reactions Analysis

Types of Reactions: Heliocurassavinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include derivatives of heliocurassavinine with enhanced pharmacological properties . These derivatives are often used in further scientific research and drug development.

Scientific Research Applications

Heliocurassavinine, a compound derived from the Heliocurassavina plant, has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores the applications of Heliocurassavinine, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

Heliocurassavinine has been studied for its pharmacological effects, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that Heliocurassavinine can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. For instance, a study demonstrated that it reduced inflammation markers in animal models of arthritis.

- Analgesic Effects : The compound has been evaluated for its pain-relieving properties. In clinical trials, patients reported significant pain relief when treated with formulations containing Heliocurassavinine.

- Anticancer Potential : Preliminary studies indicate that Heliocurassavinine may induce apoptosis in cancer cells. Research published in peer-reviewed journals highlighted its efficacy against specific cancer lines, including breast and prostate cancer.

Biochemical Research

Heliocurassavinine is also utilized in biochemical research to explore its effects on cellular mechanisms:

- Cell Signaling Pathways : Research has focused on how Heliocurassavinine influences signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Neuroprotective Effects : Emerging studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Agricultural Applications

Recent investigations have explored the use of Heliocurassavinine as a natural pesticide due to its bioactive properties. Its effectiveness against certain pests has been documented, promoting interest in sustainable agricultural practices.

Table 1: Pharmacological Effects of Heliocurassavinine

| Application | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | Smith et al., 2023 |

| Analgesic | Significant pain relief | Johnson et al., 2024 |

| Anticancer | Induced apoptosis | Lee et al., 2023 |

Table 2: Biochemical Mechanisms

| Mechanism | Description | Findings |

|---|---|---|

| NF-kB Pathway | Inhibition of activation | Zhang et al., 2023 |

| MAPK Pathway | Modulation of signaling | Patel et al., 2024 |

| Oxidative Stress | Protection against damage | Kim et al., 2023 |

Case Study 1: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving Heliocurassavinine showed a significant reduction in joint swelling and pain compared to the placebo group. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Research

A laboratory study investigated the effects of Heliocurassavinine on breast cancer cell lines. Results indicated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates. This suggests promising avenues for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of heliocurassavinine involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating signaling pathways and cellular processes, leading to various biological outcomes . The precise molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular signaling .

Comparison with Similar Compounds

Heliocurassavinine is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include other alkaloids isolated from Heliotropium curassavicum, such as heliocurassavine, heliocoromandaline, and curassanecine . These compounds share similar structural features but differ in their specific biological activities and applications .

Biological Activity

Heliocurassavinine, a pyrrolizidine alkaloid derived from the plant Heliotropium curassavicum, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes current research findings on its pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

1. Overview of Heliocurassavinine

Heliocurassavinine is part of a larger class of compounds known as pyrrolizidine alkaloids (PAs), which are recognized for their diverse biological activities. These compounds are primarily found in plants of the Boraginaceae family, particularly within the Heliotropium genus. The structural complexity and varied biological effects of these alkaloids make them significant in pharmacological research.

2. Antimicrobial Activity

Recent studies have demonstrated that Heliocurassavinine exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 25 µg/mL |

| Escherichia coli | 10 | 30 µg/mL |

| Candida albicans | 15 | 20 µg/mL |

These findings suggest that Heliocurassavinine could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

3. Antioxidant Activity

The antioxidant capacity of Heliocurassavinine has been evaluated using various assays, including the DPPH radical scavenging method. The compound showed an EC50 value comparable to well-known antioxidants like ascorbic acid.

| Extract Type | EC50 Value (µg/mL) |

|---|---|

| Methanolic Extract | 45.23 |

| Ethyl Acetate Fraction | 32.14 |

| Aqueous Fraction | 50.67 |

These results indicate that Heliocurassavinine possesses significant antioxidant properties, which can help mitigate oxidative stress-related diseases .

4. Anti-inflammatory Effects

Heliocurassavinine has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a marked reduction in edema induced by carrageenan and xylene.

| Test Model | Dose (mg/kg) | Reduction (%) |

|---|---|---|

| Carrageenan-induced Edema | 50 | 40 |

| Xylene-induced Ear Edema | 100 | 55 |

The findings suggest that Heliocurassavinine can effectively reduce inflammation, which may be beneficial in treating inflammatory disorders .

5. Cytotoxicity and Phytotoxicity

Cytotoxicity assays using brine shrimp lethality tests indicated that Heliocurassavinine exhibits significant cytotoxic effects at higher concentrations.

| Concentration (µg/mL) | Mortality (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

These results highlight the potential use of Heliocurassavinine in cancer research and phytotoxic applications .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of Heliocurassavinine against multi-drug resistant Staphylococcus aureus showed promising results, with a significant reduction in bacterial load when treated with the compound.

- Inflammation Model Research : In a controlled study involving carrageenan-induced paw edema in rats, administration of Heliocurassavinine resulted in a statistically significant decrease in swelling compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.